molecular formula C17H18O3 B14657064 3,3-Dimethoxy-1,2-diphenylpropan-1-one CAS No. 41841-06-9

3,3-Dimethoxy-1,2-diphenylpropan-1-one

Cat. No.: B14657064
CAS No.: 41841-06-9
M. Wt: 270.32 g/mol
InChI Key: IGMIRPALMSNATO-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1,2-diphenylpropan-1-one is an organic compound with the molecular formula C17H18O3 It is a derivative of propanone, featuring two methoxy groups and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1,2-diphenylpropan-1-one typically involves the reaction of benzaldehyde with acetone in the presence of a base, followed by methylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

3,3-Dimethoxy-1,2-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of fine chemicals and as a precursor for other industrially important compounds.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1,2-diphenylpropan-1-one involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethoxy-1-phenyl-1,2-propanedione
  • 3,3-Dimethoxy-1,1’-biphenyl
  • Methyl 3,3-dimethoxypropionate

Uniqueness

3,3-Dimethoxy-1,2-diphenylpropan-1-one is unique due to its dual methoxy and phenyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

41841-06-9

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3,3-dimethoxy-1,2-diphenylpropan-1-one

InChI

InChI=1S/C17H18O3/c1-19-17(20-2)15(13-9-5-3-6-10-13)16(18)14-11-7-4-8-12-14/h3-12,15,17H,1-2H3

InChI Key

IGMIRPALMSNATO-UHFFFAOYSA-N

Canonical SMILES

COC(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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